4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride
Overview
Description
The compound “4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride” is a complex organic molecule that contains a thiazolium ring, which is a type of heterocyclic compound. This molecule also contains a chlorophenyl group and a naphthylamino group, which can contribute to its chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolium ring, a chlorophenyl group, and a naphthylamino group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The thiazolium ring, chlorophenyl group, and naphthylamino group can all participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the chlorophenyl and naphthylamino groups could contribute to the compound’s solubility, stability, and reactivity .Scientific Research Applications
Crystal Structure Analysis
A key area of scientific research involving compounds similar to 4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride is the analysis of their crystal structures. For instance, the study of 3-(4-chlorophenyl)imidazo[1,2-a]pyridine-2-carboxamide and 7-carbamoyl-5-phenyl-2,3-dihydro[1,3]thiazolo[4,3-b][1,3]thiazol-4-ium chloride, which are structurally related, involved detailed x-ray crystallography to understand their molecular arrangements and physical properties (Lah et al., 2000).
Corrosion Inhibition
Compounds like 4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride have been studied for their potential as corrosion inhibitors. A related compound, 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole, showed significant inhibition efficiency for mild steel in acidic medium, indicating potential applications in industrial corrosion protection (Saraswat & Yadav, 2020).
Antimicrobial Evaluation
Another significant application is in the realm of antimicrobial studies. Compounds structurally similar to 4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride have been synthesized and assessed for their antimicrobial activities. For example, derivatives of 2-amino-4-(4-chlorophenyl) thiazole demonstrated moderate antibacterial and high antifungal activities, indicating their potential as antimicrobial agents (Kubba & Hameed A. Rahim, 2018).
Spectroscopic Analysis
Spectroscopic analysis, including quantum chemical calculations and molecular docking studies, has been conducted on compounds similar to 4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride. These studies help in understanding the molecular and biological properties of such compounds and pave the way for drug development and other applications (Viji et al., 2020).
Catalysis
These compounds have also been studied for their role in catalysis. For example, 1,3-diarylimidazol(in)ium chlorides, which are structurally related, have been used to generate ruthenium-N-heterocyclic carbene complexes in situ, showcasing their potential in catalytic applications (Delaude et al., 2002).
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-N-naphthalen-1-yl-1,3-thiazol-3-ium-2-amine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S.ClH/c20-15-10-8-14(9-11-15)18-12-23-19(22-18)21-17-7-3-5-13-4-1-2-6-16(13)17;/h1-12H,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOVUMZIKGKAHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=[NH+]C(=CS3)C4=CC=C(C=C4)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride | |
CAS RN |
1274903-39-7 | |
Record name | 2-Thiazolamine, 4-(4-chlorophenyl)-N-1-naphthalenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1274903-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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